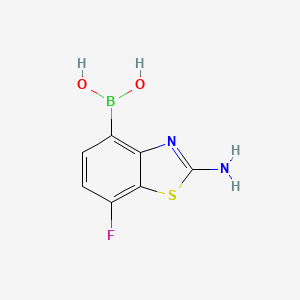
(2-Amino-7-fluoro-1,3-benzothiazol-4-yl)boranediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-7-fluoro-1,3-benzothiazol-4-yl)boranediol is a heterocyclic compound that contains a benzothiazole ring substituted with an amino group at position 2 and a fluorine atom at position 7. The boranediol group is attached to the benzothiazole ring at position 4. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-7-fluoro-1,3-benzothiazol-4-yl)boranediol can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with a fluorinated aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The boranediol group can be introduced through a subsequent reaction with a boronic acid derivative under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(2-Amino-7-fluoro-1,3-benzothiazol-4-yl)boranediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced benzothiazole derivatives.
Substitution: The amino and fluorine substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups at the amino or fluorine positions .
Aplicaciones Científicas De Investigación
(2-Amino-7-fluoro-1,3-benzothiazol-4-yl)boranediol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2-Amino-7-fluoro-1,3-benzothiazol-4-yl)boranediol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzothiazole: A related compound with similar structural features but lacking the fluorine and boranediol groups.
7-Fluoro-1,3-benzothiazole: Another similar compound with the fluorine substituent but without the amino and boranediol groups.
Uniqueness
(2-Amino-7-fluoro-1,3-benzothiazol-4-yl)boranediol is unique due to the presence of both the fluorine and boranediol groups, which can significantly influence its chemical reactivity and biological activity compared to other benzothiazole derivatives .
Propiedades
Fórmula molecular |
C7H6BFN2O2S |
|---|---|
Peso molecular |
212.01 g/mol |
Nombre IUPAC |
(2-amino-7-fluoro-1,3-benzothiazol-4-yl)boronic acid |
InChI |
InChI=1S/C7H6BFN2O2S/c9-4-2-1-3(8(12)13)5-6(4)14-7(10)11-5/h1-2,12-13H,(H2,10,11) |
Clave InChI |
LAFXGLJICURBRD-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C2C(=C(C=C1)F)SC(=N2)N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-chloroimidazo[1,5-B]pyridazine-5-carboxylate](/img/structure/B13924352.png)
![1-[(2R,3R,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B13924353.png)




![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonylamino]hexanoyl-methylamino]propanoate](/img/structure/B13924375.png)
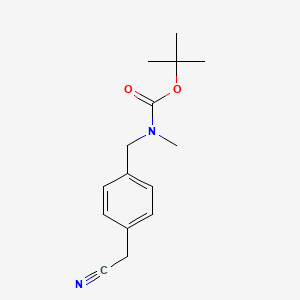
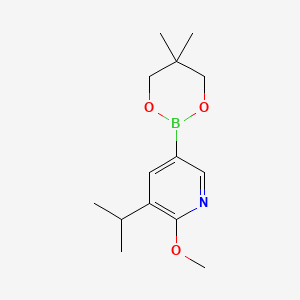
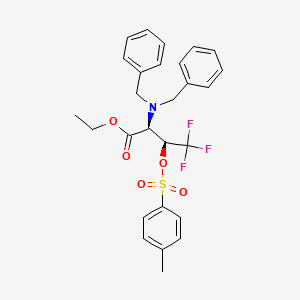

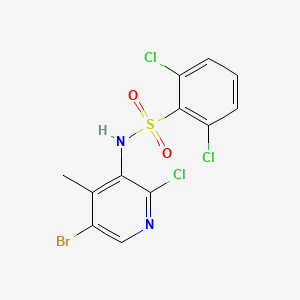
![7,8-Dihydro-8,8-dimethyl-5-oxo-5H-pyrano[4,3-b]pyridine-2-carboxylic acid](/img/structure/B13924411.png)

